molecular formula C20H13BrN2OS B2853246 N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-bromobenzamide CAS No. 477569-50-9

N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-bromobenzamide

Cat. No.: B2853246
CAS No.: 477569-50-9
M. Wt: 409.3
InChI Key: BBQYJKUCIXKKCZ-UHFFFAOYSA-N
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Description

N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-bromobenzamide is a compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry, organic synthesis, and material science.

Mechanism of Action

Target of Action

Benzothiazole derivatives have been found to exhibit potent anti-tubercular activity . They have been discussed against the target DprE1, a crucial enzyme involved in the cell wall biosynthesis of Mycobacterium tuberculosis .

Mode of Action

Benzothiazole derivatives are known to interact with their targets, leading to changes that inhibit the growth of the target organism .

Biochemical Pathways

Benzothiazole derivatives have been associated with the inhibition of the dpre1 enzyme, which plays a crucial role in the cell wall biosynthesis of mycobacterium tuberculosis . This suggests that the compound may interfere with this pathway, leading to downstream effects that inhibit the growth of the bacteria.

Pharmacokinetics

It is noted that admet calculation showed favourable pharmacokinetic profile of synthesized benzothiazole derivatives .

Result of Action

Benzothiazole derivatives have been found to exhibit potent anti-tubercular activity, suggesting that the compound may inhibit the growth of mycobacterium tuberculosis .

Action Environment

It is worth noting that the synthesis of benzothiazole derivatives has been achieved through various synthetic pathways, including diazo-coupling, knoevenagel condensation, biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc . These methods suggest that the compound’s synthesis and, potentially, its action may be influenced by factors such as temperature, reaction medium, and the presence of other chemical agents.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-bromobenzamide stands out due to its unique bromine substitution, which enhances its biological activity and allows for further functionalization.

Properties

IUPAC Name

N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-bromobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13BrN2OS/c21-14-11-9-13(10-12-14)19(24)22-16-6-2-1-5-15(16)20-23-17-7-3-4-8-18(17)25-20/h1-12H,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBQYJKUCIXKKCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NC3=CC=CC=C3S2)NC(=O)C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13BrN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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